Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl and nitrophenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Conversion of nitro group to amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-bromophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Ethyl 1-(4-fluorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15ClN4O6 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15ClN4O6/c1-2-31-20(28)16-15-17(24(22-16)12-9-7-11(21)8-10-12)19(27)23(18(15)26)13-5-3-4-6-14(13)25(29)30/h3-10,15,17H,2H2,1H3 |
InChI Key |
CJFCGLDRIYXXAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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